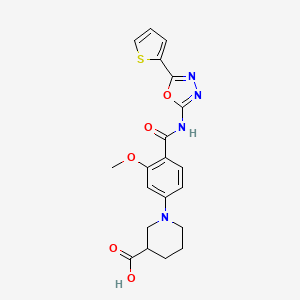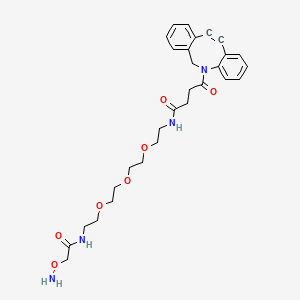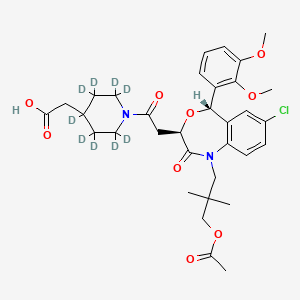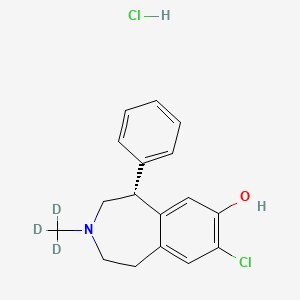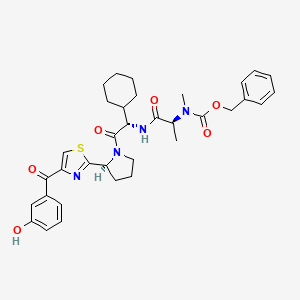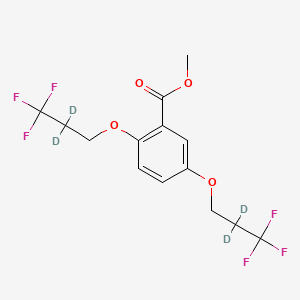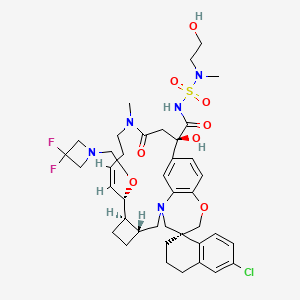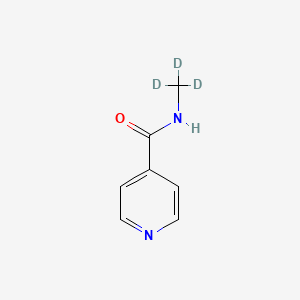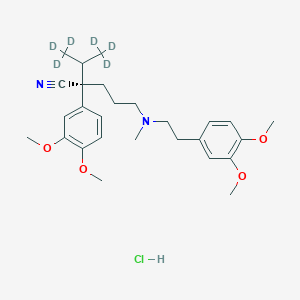
Remdesivir-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Remdesivir-d4 is a deuterated analog of remdesivir, a nucleoside ribonucleic acid polymerase inhibitor. Remdesivir has gained significant attention for its antiviral properties, particularly against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19 . This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of remdesivir.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of remdesivir-d4 involves the incorporation of deuterium atoms into the remdesivir molecule. This process typically involves multiple steps, including the preparation of intermediate compounds and the final deuteration step. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The production process is typically carried out in specialized facilities equipped with the necessary infrastructure for handling deuterated compounds .
化学反応の分析
Types of Reactions
Remdesivir-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound into its active triphosphate form.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, such as its active triphosphate form and other analogs that retain antiviral activity .
科学的研究の応用
Remdesivir-d4 is widely used in scientific research for several purposes:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of remdesivir in the body.
Metabolic Pathway Analysis: To identify and characterize the metabolic pathways of remdesivir.
Drug Interaction Studies: To investigate potential interactions between remdesivir and other drugs.
Antiviral Research: To study the efficacy of remdesivir against various RNA viruses, including SARS-CoV-2
作用機序
Remdesivir-d4, like remdesivir, acts as a nucleoside analog that inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses. Once inside the cell, this compound is metabolized to its active triphosphate form, which competes with adenosine triphosphate (ATP) for incorporation into the viral RNA. This incorporation leads to premature termination of RNA synthesis, effectively inhibiting viral replication .
類似化合物との比較
Similar Compounds
Molnupiravir: Another nucleoside analog with antiviral activity against SARS-CoV-2.
Favipiravir: An antiviral drug that inhibits viral RNA polymerase.
Ribavirin: A broad-spectrum antiviral nucleoside analog.
Uniqueness of Remdesivir-d4
This compound is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic stability and reaction kinetics compared to non-deuterated analogs, making it a valuable tool for detailed pharmacological research .
特性
分子式 |
C27H35N6O8P |
|---|---|
分子量 |
606.6 g/mol |
IUPAC名 |
2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1/i3D3,17D |
InChIキー |
RWWYLEGWBNMMLJ-ZJGRFHBGSA-N |
異性体SMILES |
[2H][C@@](C(=O)OCC(CC)CC)(C([2H])([2H])[2H])N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
正規SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


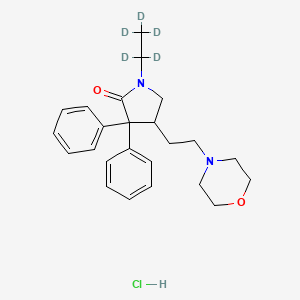
![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
